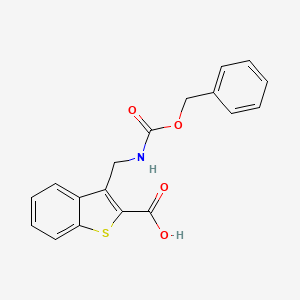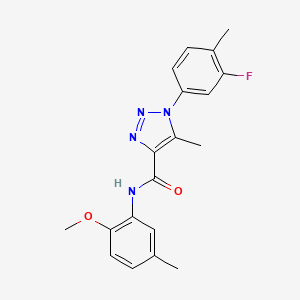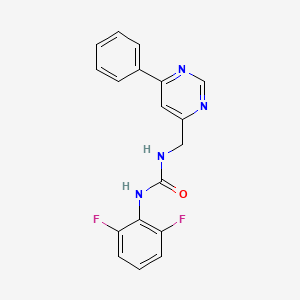
1-(2,6-Difluorophenyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comparative QSAR Modeling of CCR5 Receptor Binding Affinity
The study on the CCR5 receptor binding affinity of substituted ureas, including those with a diaryl urea fragment, reveals the importance of electronic, hydrophobicity, and steric parameters in determining the binding efficiency. The research utilized various statistical techniques to develop QSAR models and validate them, indicating that certain structural and physicochemical properties are crucial for the binding affinity to the CCR5 receptor .
Synthesis and Biological Evaluation of Anticancer Agents
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The study found that these compounds, which share a structural similarity with the compound of interest, exhibit significant antiproliferative effects. One of the compounds demonstrated potent inhibitory activity, suggesting the potential of these urea derivatives as anticancer agents and BRAF inhibitors .
Reaction of Pyrimidine Derivatives with Phenyl Isocyanate
The reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate was studied, leading to the formation of products such as 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. This research provides insight into the chemical reactivity of pyrimidine derivatives with isocyanates, which is relevant for understanding the chemical reactions of similar urea compounds .
Synthesis and Antimicrobial Activity of N-Substituted Ureas
The synthesis of N-substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas was achieved, and their structures were confirmed through various spectroscopic methods. These compounds exhibited moderate antimicrobial activity, suggesting the potential of urea derivatives in developing new antimicrobial agents .
Conformational Study of a New Herbicide Urea Derivative
A conformational study of a new herbicide urea derivative was conducted using molecular dynamics simulation. The study found that the molecule exhibits different conformations in aqueous and non-polar solutions, with an internal rotation energy barrier indicating the interchangeability of conformations in aqueous solution. This research highlights the importance of solution behavior in the activity of urea derivatives .
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Formation of Pyrimidine Derivatives Research on pyrimidine derivatives, such as reactions with phenyl isocyanate and phenyl isothiocyanate, showcases the chemical reactivity of compounds structurally related to 1-(2,6-Difluorophenyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea. These studies reveal how modifications in the pyrimidine structure can lead to different chemical entities with potential applications in medicinal chemistry and material science. For example, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate leading to the formation of various pyrimidine-based compounds demonstrates the versatility of pyrimidine derivatives in chemical synthesis (Yamanaka et al., 1979).
Supramolecular Chemistry and Dimerization The study of ureidopyrimidinones and their ability to dimerize via hydrogen bonding highlights the significance of such compounds in supramolecular chemistry. The high dimerization constants of these derivatives in different solvents underscore their potential as building blocks in the design of supramolecular architectures. This aspect of pyrimidine chemistry opens avenues for developing novel materials and molecular devices based on the principles of self-assembly and molecular recognition (Beijer et al., 1998).
Molecular Structures and Crystallography Crystallographic studies of compounds structurally related to 1-(2,6-Difluorophenyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, such as chlorfluazuron, provide insight into the molecular arrangements and interactions that dictate the solid-state structures of these chemicals. The analysis of hydrogen bonding patterns, along with other non-covalent interactions, aids in understanding the stability and properties of these compounds, which is crucial for their potential applications in various fields, including materials science and pharmaceuticals (Cho et al., 2015).
Electron Transfer and Molecular Electronics Research into the electron transfer properties of ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes demonstrates the potential of pyrimidine derivatives in the field of molecular electronics. These studies provide valuable insights into how the structural elements of pyrimidine derivatives can influence electron transfer processes, which is essential for designing molecular wires, switches, and other components of molecular electronic devices (Pichlmaier et al., 2009).
Gelation and Material Properties The ability of certain pyrimidine derivatives to form hydrogels under specific conditions highlights their potential application in the development of smart materials. These materials' properties, such as rheology and morphology, can be tuned by varying the chemical structure of the pyrimidine derivatives, opening possibilities for their use in drug delivery systems, tissue engineering, and responsive materials (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O/c19-14-7-4-8-15(20)17(14)24-18(25)21-10-13-9-16(23-11-22-13)12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFZCFTDAJIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

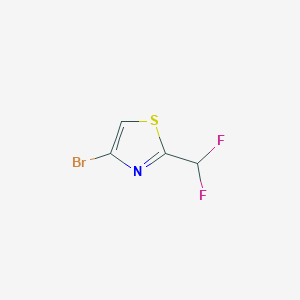
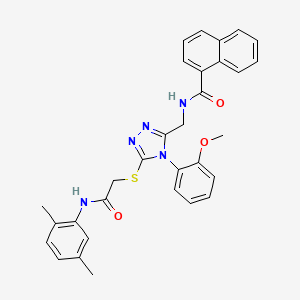
![2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2499162.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)
![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)

![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)
![3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2499171.png)
![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)
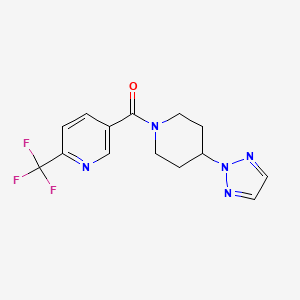
![1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2499177.png)
